molecular formula C20H25N3O5 B8644036 Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate

Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate

Cat. No. B8644036
M. Wt: 387.4 g/mol
InChI Key: JTTDMFJKZBJCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(2-((tert-butoxycarbonyl)(cyclopropylmethyl)amino)pyridin-4-yl)oxazole-4-carboxylate

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C20H25N3O5/c1-5-26-18(24)15-12-27-17(22-15)14-8-9-21-16(10-14)23(11-13-6-7-13)19(25)28-20(2,3)4/h8-10,12-13H,5-7,11H2,1-4H3

InChI Key

JTTDMFJKZBJCCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)N(CC3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl (cyclopropylmethyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (48.3 g), ethyl 2-bromo-1,3-oxazole-4-carboxylate (25.8 g), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex (4.79 g), potassium carbonate (32.4 g) and DME (489 mL)/water (98 mL) was stirred at 80° C. for 4 hr, and poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (33.3 g).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
Quantity
489 mL
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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